3-[4-(Indolizin-2-YL)phenyl]propan-1-OL
Description
3-[4-(Indolizin-2-YL)phenyl]propan-1-OL is a synthetic organic compound characterized by a propan-1-ol backbone substituted with a phenyl group bearing an indolizine moiety at the para position. Indolizine, a bicyclic heteroaromatic system comprising fused pyrrole and pyridine rings, confers unique electronic and steric properties to this compound.
Properties
CAS No. |
62706-11-0 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-(4-indolizin-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C17H17NO/c19-11-3-4-14-6-8-15(9-7-14)16-12-17-5-1-2-10-18(17)13-16/h1-2,5-10,12-13,19H,3-4,11H2 |
InChI Key |
CNFMPMULMVIEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL typically involves the formation of the indolizine ring followed by its attachment to the phenyl ring and subsequent addition of the propanol chain. One common method involves the use of transition metal-catalyzed reactions and oxidative coupling . The reaction conditions often include the use of catalysts such as palladium or copper, along with appropriate ligands and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Indolizin-2-YL)phenyl]propan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products
The major products formed from these reactions include ketones, aldehydes, alkanes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(Indolizin-2-YL)phenyl]propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL involves its interaction with specific molecular targets and pathways. The indolizine moiety can interact with various enzymes and receptors, modulating their activity. The phenyl ring and propanol chain contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical parameters of 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL and analogous compounds derived from the evidence:
*Estimated values based on structural analogs.
Structural and Physicochemical Analysis
- Indolizine vs. This may improve binding affinity to hydrophobic enzyme pockets or receptors.
- Hydrogen Bonding Capacity : The hydroxymethyl-substituted analog exhibits higher polarity (TPSA = 40.5 Ų) due to additional hydroxyl groups, whereas the indolizine derivative’s TPSA (~30.1 Ų) suggests moderate solubility, balancing lipophilicity and bioavailability .
- Lipophilicity (XlogP) : The tert-butyl analog (XlogP = 3.50) is more lipophilic than the indolizine compound (estimated XlogP ~3.2), likely due to the bulky tert-butyl group. In contrast, the piperazine derivative (XlogP = -0.4) is hydrophilic, favoring aqueous environments.
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